

# Spectroscopic Profile of *cis*-5-Octen-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: *cis*-5-Octen-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for ***cis*-5-Octen-1-ol**, a key aliphatic alcohol of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further investigation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of ***cis*-5-Octen-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
5.41 - 5.31	m	H-5, H-6
3.64	t	H-1
2.08 - 2.01	m	H-4, H-7
1.59 - 1.52	m	H-2
1.41 - 1.32	m	H-3
1.30 (approx.)	s (broad)	-OH
0.97	t	H-8

Solvent:  $\text{CDCl}_3$

#### $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
132.3	C-6
128.9	C-5
62.6	C-1
32.5	C-2
29.8	C-4
23.2	C-3
20.6	C-7
14.2	C-8

Solvent:  $\text{CDCl}_3$ ,<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description of Absorption
~3330 (broad)	O-H stretch
~3005	=C-H stretch
2929, 2859	C-H stretch (aliphatic)
1655	C=C stretch
1465	C-H bend
1058	C-O stretch

Technique: Attenuated Total Reflectance (ATR)

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
128	Low	[M] <sup>+</sup> (Molecular Ion)
110	Moderate	[M-H <sub>2</sub> O] <sup>+</sup>
95	Moderate	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
81	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
68	High	[C <sub>5</sub> H <sub>8</sub> ] <sup>+</sup>
67	Very High	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	Very High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## $^1\text{H}$ and $^{13}\text{C}$ NMR Sample Preparation and Acquisition

- **Sample Preparation:** A solution of **cis-5-Octen-1-ol** (approximately 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.6-0.7 mL) within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment is utilized.
  - **Acquisition Time:** Typically 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64 scans are averaged to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Program:** A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
  - **Acquisition Time:** Typically 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- **Sample Application:** A small drop of neat **cis-5-Octen-1-ol** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

## Mass Spectrometry (MS)

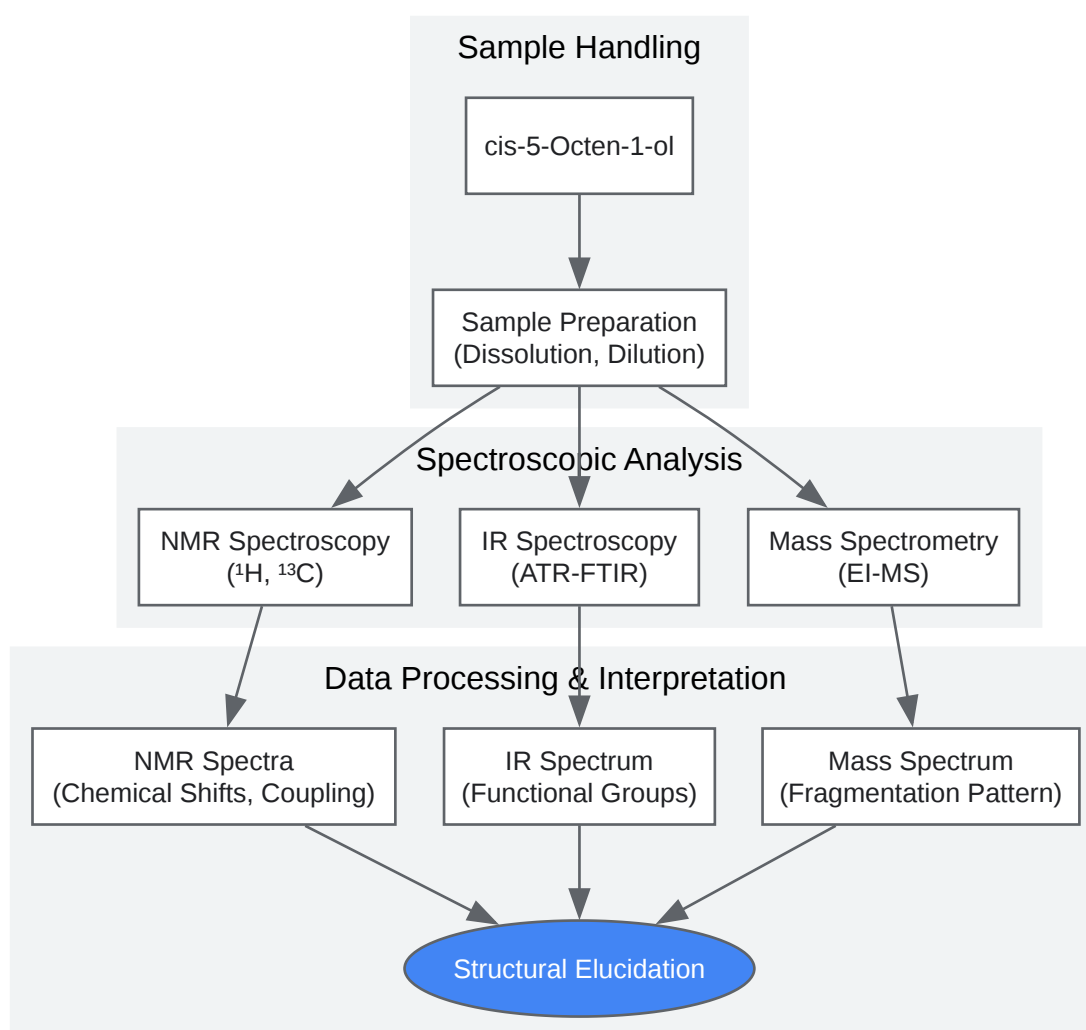
### Electron Ionization (EI)-Mass Spectrometry

- **Sample Introduction:** A dilute solution of **cis-5-Octen-1-ol** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus  $m/z$ .

- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to elucidate the structure of the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **cis-5-Octen-1-ol**.



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Spectroscopic analysis workflow for a chemical compound.

This guide provides foundational spectroscopic data and protocols for **cis-5-Octen-1-ol**. Researchers are encouraged to adapt these methodologies to their specific instrumentation.

and experimental objectives. The provided data serves as a reliable reference for the identification and characterization of this compound in various scientific endeavors.

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## References

- 1. 5-Octen-1-ol, (5Z)- | C<sub>8</sub>H<sub>16</sub>O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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